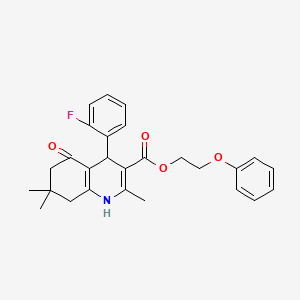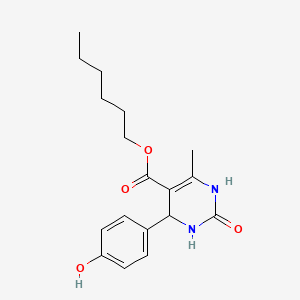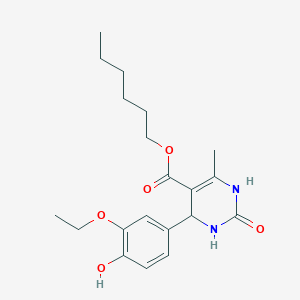![molecular formula C18H18N2O2 B11686005 2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11686005.png)
2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is an organic compound with the molecular formula C18H18N2O2 It is a derivative of hydrazide and is characterized by the presence of phenoxy and phenylprop-2-en-1-ylidene groups
Preparation Methods
The synthesis of 2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide typically involves the reaction of phenoxypropanehydrazide with cinnamaldehyde under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product. The crude product is then purified using recrystallization techniques to yield the pure compound .
Chemical Reactions Analysis
2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide can be compared with other similar compounds, such as:
2-phenoxy-N’-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide: This compound has a similar structure but differs in the length of the carbon chain.
2-[4-(Pentyloxy)phenoxy]-N’-[(2E,3E)-4-phenyl-3-buten-2-ylidene]propanehydrazide: This compound has an additional pentyloxy group, which may affect its chemical properties and biological activities.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-phenoxy-N-[[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C18H18N2O2/c1-15(22-17-12-6-3-7-13-17)18(21)20-19-14-8-11-16-9-4-2-5-10-16/h2-15H,1H3,(H,20,21)/b11-8+,19-14? |
InChI Key |
OBNPPHAEQOBVNK-IBGHGUAHSA-N |
Isomeric SMILES |
CC(C(=O)NN=C/C=C/C1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11685927.png)
![Tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11685931.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685932.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685935.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)
![3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685953.png)

![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11685987.png)

![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)
